

Preliminary Studies of Bromophenol Red in Solution: A Technical Guide

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Compound of Interest

Compound Name: *Bromophenol Red*

Cat. No.: *B1214209*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, experimental applications, and underlying principles of **Bromophenol Red** in solution. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the utility of this versatile pH indicator. This document summarizes key quantitative data, details experimental protocols, and visualizes procedural workflows to facilitate a deeper understanding and practical application of **Bromophenol Red** in a laboratory setting.

Core Properties and Applications

Bromophenol Red is a sulfonphthalein dye widely employed as a pH indicator. Its distinct color transition across a specific pH range makes it a valuable tool in various chemical and biological applications. In its acidic form (below pH 5.2), it imparts a yellow color to solutions, while in its basic form (above pH 6.8), it appears red.^[1] This sharp and visually discernible change allows for the straightforward monitoring of pH in titrations, enzyme assays, and cell culture media.^[1]

Beyond its role as a pH indicator, **Bromophenol Red** has been utilized in other scientific domains. It has been explored as a photosensitizer in photogalvanic cells for solar energy conversion. Furthermore, the broader class of bromophenol compounds, from which **Bromophenol Red** is derived, has garnered significant interest in drug development. These compounds, often isolated from marine sources, have demonstrated a range of biological

activities, including antioxidant, anti-inflammatory, and antitumor properties, and have been investigated as potent enzyme inhibitors.

Quantitative Data Summary

The physicochemical properties of **Bromophenol Red** are crucial for its effective application. The following tables summarize key quantitative data for this indicator.

Property	Value	Reference
CAS Number	2800-80-8	[2][3][4]
Molecular Formula	C ₁₉ H ₁₂ Br ₂ O ₅ S	[1][4][5]
Molecular Weight	512.17 g/mol	[1][4]
pH Transition Range	5.2 - 6.8 (Yellow to Red)	[1]
pKa	~6.0	
Melting Point	230 °C (decomposition)	[4]
Solubility	Soluble in ethanol	[2]

Condition	Wavelength (λ _{max})	Molar Absorptivity (ε)	Reference
Acidic (pH 4.7)	435 - 444 nm	340 – 370 (1%/1cm)	[2]
Basic (pH 6.3)	574 - 580 nm	585 – 720 (1%/1cm)	[2]

Experimental Protocols

This section provides detailed methodologies for common laboratory applications of **Bromophenol Red**.

Preparation of a 0.1% (w/v) Bromophenol Red Indicator Solution

This protocol outlines the preparation of a standard indicator solution for use in titrations and other pH-dependent analyses.

Materials:

- **Bromophenol Red** powder
- 95% Ethanol
- Distilled water
- Volumetric flask (100 mL)
- Analytical balance
- Magnetic stirrer and stir bar

Procedure:

- Weigh out 0.1 g of **Bromophenol Red** powder using an analytical balance.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 50 mL of 95% ethanol to the flask.
- Place a magnetic stir bar in the flask and stir the solution until the **Bromophenol Red** is completely dissolved.
- Once dissolved, add distilled water to the flask until the solution reaches the 100 mL mark.
- Stopper the flask and invert it several times to ensure thorough mixing.
- Store the prepared indicator solution in a clearly labeled, sealed container at room temperature.

Acid-Base Titration Using Bromophenol Red Indicator

This protocol describes the use of **Bromophenol Red** as an indicator for the titration of a strong acid with a strong base.

Materials:

- 0.1 M Hydrochloric acid (HCl) solution (analyte)
- 0.1 M Sodium hydroxide (NaOH) solution (titrant)
- 0.1% **Bromophenol Red** indicator solution
- Buret (50 mL)
- Erlenmeyer flask (250 mL)
- Pipette (25 mL)
- Buret stand and clamp
- White tile or paper

Procedure:

- Rinse the buret with a small amount of the 0.1 M NaOH solution and then fill it with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial buret reading.
- Pipette 25 mL of the 0.1 M HCl solution into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of the 0.1% **Bromophenol Red** indicator solution to the HCl solution in the flask. The solution should turn yellow.
- Place the Erlenmeyer flask on a white tile or paper under the buret to easily observe the color change.
- Slowly add the NaOH solution from the buret to the HCl solution while constantly swirling the flask.
- Continue adding the NaOH solution dropwise as the endpoint is approached. The endpoint is reached when the solution permanently changes from yellow to a faint red/violet color.

- Record the final buret reading.
- Calculate the volume of NaOH used by subtracting the initial reading from the final reading.
- Repeat the titration at least two more times to ensure concordant results.

Use of Bromophenol Red in Agarose Gel Electrophoresis

Bromophenol Red is commonly used as a tracking dye in agarose gel electrophoresis to monitor the progress of nucleic acid separation.

Materials:

- 6X Loading Dye containing **Bromophenol Red** (e.g., 0.25% **Bromophenol Red**, 30% glycerol in water)
- DNA or RNA sample
- Agarose gel
- Electrophoresis buffer (e.g., TAE or TBE)
- Gel electrophoresis apparatus and power supply
- Micropipette and tips

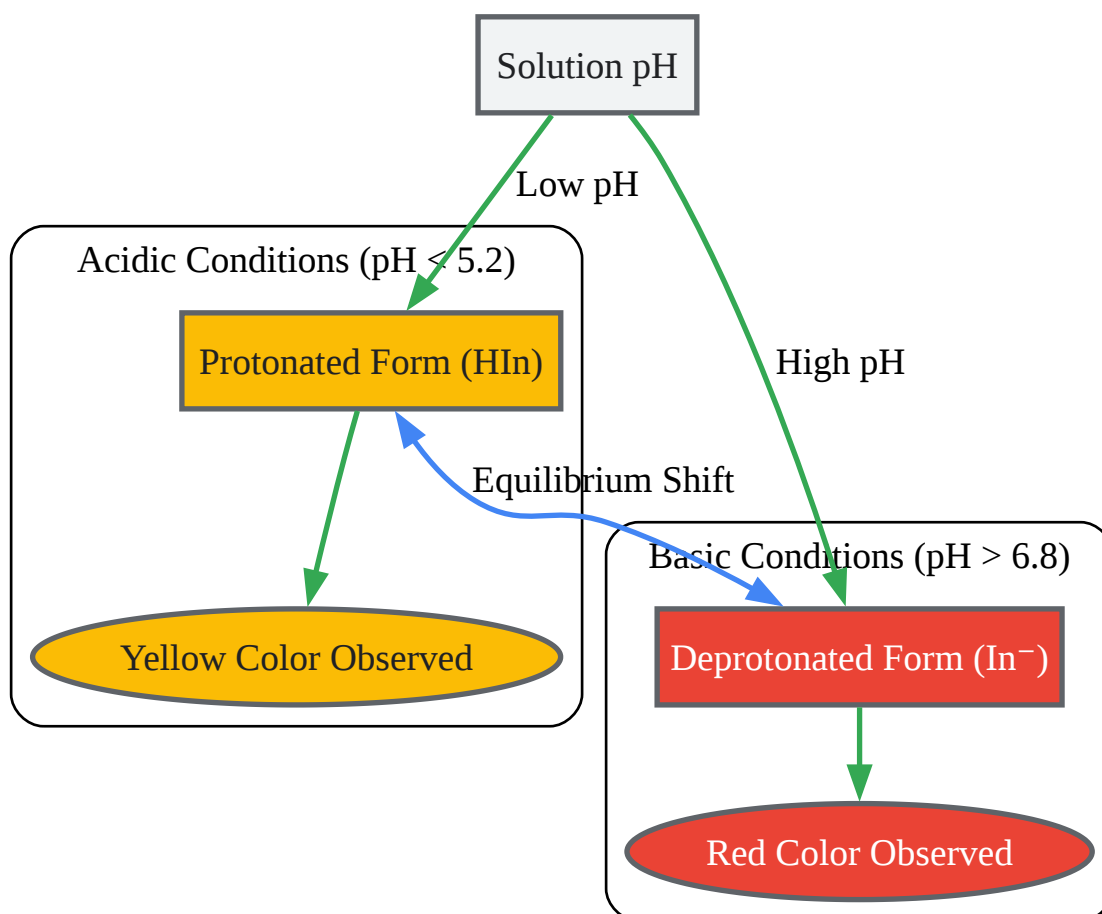
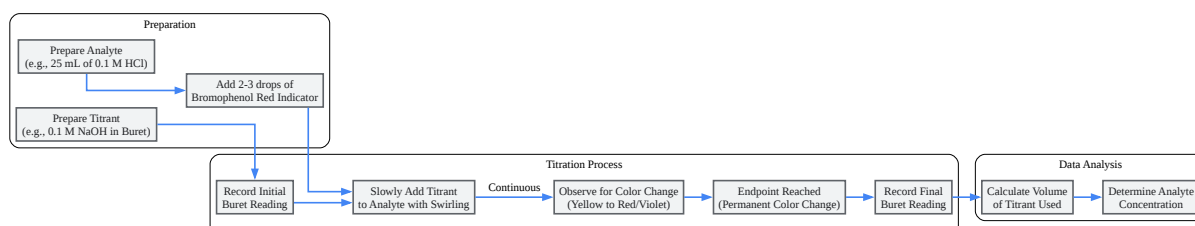
Procedure:

- Prepare the agarose gel and place it in the electrophoresis tank filled with the appropriate running buffer.
- For each nucleic acid sample, mix 5 parts of the sample with 1 part of the 6X loading dye. For example, mix 5 μL of DNA sample with 1 μL of 6X loading dye.
- Carefully load the sample-dye mixture into the wells of the agarose gel.

- Connect the electrophoresis apparatus to the power supply and apply a voltage to run the gel.
- The **Bromophenol Red** will migrate towards the positive electrode (anode) along with the nucleic acids. In a 1% agarose gel, **Bromophenol Red** migrates at a rate similar to a DNA fragment of approximately 300-500 base pairs.
- Monitor the migration of the **Bromophenol Red** dye front to determine the duration of the electrophoresis run. Stop the electrophoresis when the dye front has migrated a sufficient distance down the gel.
- Visualize the separated nucleic acid fragments using a suitable staining method (e.g., ethidium bromide or SYBR Safe) and a UV transilluminator.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of **Bromophenol Red**.



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Phone: (601) 213-4426

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